molecular formula C11H12F3N B13033905 (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

Katalognummer: B13033905
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: BMFMBAOAVMXYHL-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of difluoromethyl and fluorophenyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[5-(trifluoromethyl)-2-fluorophenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    (2S)-2-[5-(difluoromethyl)-2-chlorophenyl]pyrrolidine: Contains a chlorophenyl group instead of fluorophenyl.

    (2S)-2-[5-(difluoromethyl)-2-bromophenyl]pyrrolidine: Contains a bromophenyl group instead of fluorophenyl.

Uniqueness

The uniqueness of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine lies in its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high selectivity and binding affinity .

Eigenschaften

Molekularformel

C11H12F3N

Molekulargewicht

215.21 g/mol

IUPAC-Name

(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1

InChI-Schlüssel

BMFMBAOAVMXYHL-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F

Kanonische SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.